16:0-18:1 PG-d31

Description

Properties

IUPAC Name |

sodium;2,3-dihydroxypropyl [(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17-;/t37?,38-;/m1./s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXDNGDRHUDFST-YJZUCPFOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H76NaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677039 | |

| Record name | Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

802.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327178-87-0 | |

| Record name | Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 16:0-18:1 PG-d31

Introduction

1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol), commonly abbreviated as 16:0-18:1 PG-d31, is a deuterated form of a specific phosphatidylglycerol (PG) lipid.[1] Phosphatidylglycerols are a class of glycerophospholipids that are important components of biological membranes and are precursors for other lipids. The nomenclature "16:0-18:1" specifies the fatty acid chains attached to the glycerol backbone: a 16-carbon saturated fatty acid (palmitic acid) and an 18-carbon monounsaturated fatty acid (oleic acid). The "-d31" suffix indicates that 31 hydrogen atoms on the palmitic acid chain have been replaced by deuterium, a stable heavy isotope of hydrogen.[1]

This isotopic labeling makes 16:0-18:1 PG-d31 an invaluable tool for researchers, particularly in the field of lipidomics. Its primary application is as an internal standard for the precise quantification of its non-labeled counterpart and other similar lipid species in complex biological samples using mass spectrometry-based techniques like LC-MS and GC-MS.[2][3][4] The deuterium labeling increases the mass of the molecule without significantly altering its chemical properties, allowing it to be distinguished from the endogenous analyte while behaving similarly during sample preparation and analysis.

Physicochemical Properties

The key quantitative data for 16:0-18:1 PG-d31 are summarized below. This information is critical for experimental design, including the preparation of standard solutions and the configuration of mass spectrometry instrumentation.

| Property | Value | Reference(s) |

| Synonym | 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] | [1] |

| Molecular Formula | C40H45D31NaO10P | [5] |

| Molecular Weight | 802.18 g/mol (sodium salt) | [5] |

| Exact Mass | 801.702 | [1] |

| CAS Number | 327178-87-0 | [5] |

| Purity | >99% (as determined by TLC) | [4][6] |

| Form | Available as a powder or in chloroform solution | [4][6] |

| Storage Temperature | -20°C | [5][6] |

Core Application and Experimental Principles

The fundamental utility of 16:0-18:1 PG-d31 lies in its role as an internal standard for quantitative analysis.[2][3] In lipidomics, accurately measuring the absolute or relative abundance of specific lipids is crucial. However, the process from sample collection to final analysis is prone to variability, including incomplete extraction, sample loss during handling, and fluctuations in instrument signal.

By adding a known quantity of 16:0-18:1 PG-d31 to a sample at the very beginning of the workflow, it experiences the same procedural variations as the endogenous (unlabeled) 16:0-18:1 PG. Because the deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatography and has nearly the same ionization efficiency in the mass spectrometer. The key difference is its higher mass, which allows the mass spectrometer to detect and quantify it independently from the endogenous version.

The final quantification is based on the ratio of the signal from the endogenous lipid to the signal from the known amount of the deuterated internal standard. This ratio-based approach corrects for experimental inconsistencies, leading to highly accurate and reproducible measurements. This technique has been successfully applied in various research contexts, including yeast lipid profiling and the analysis of lipids in asthenozoospermic spermatozoa and high-fat diet mice.[6][7][8]

Experimental Protocol: Quantitative Lipidomics using an Internal Standard

The following outlines a typical workflow for the quantification of phosphatidylglycerols in a biological sample using 16:0-18:1 PG-d31 as an internal standard.

-

Sample Preparation and Homogenization:

-

A biological sample (e.g., tissue, cells, biofluid) is accurately weighed or its volume measured.

-

The sample is homogenized in a suitable buffer to disrupt cellular structures and release lipids.

-

-

Internal Standard Spiking:

-

A precise, known amount of 16:0-18:1 PG-d31, dissolved in an appropriate solvent like chloroform or methanol, is added to the homogenate. This step is critical and must be performed before lipid extraction.

-

-

Lipid Extraction:

-

A biphasic solvent system, typically based on the methods of Folch or Bligh & Dyer, is used to separate lipids from other cellular components.

-

A common solvent mixture is chloroform/methanol/water. After vigorous mixing and centrifugation, the lipids partition into the lower organic phase (chloroform).

-

The organic phase containing both the endogenous lipids and the spiked internal standard is carefully collected. The solvent is then evaporated, often under a stream of nitrogen, to yield the total lipid extract.

-

-

Sample Analysis by LC-MS/MS:

-

The dried lipid extract is reconstituted in a suitable injection solvent.

-

The sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system, often equipped with a C18 column for reverse-phase separation.[9]

-

The separated lipids are introduced into a mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or a triple quadrupole instrument, typically using electrospray ionization (ESI).[4][9]

-

The mass spectrometer is configured to detect the specific mass-to-charge ratios (m/z) for both the endogenous 16:0-18:1 PG and the deuterated standard, 16:0-18:1 PG-d31.

-

-

Data Processing and Quantification:

-

The chromatographic peaks corresponding to the analyte and the internal standard are integrated to determine their respective areas.

-

A response ratio is calculated: (Peak Area of Endogenous PG) / (Peak Area of PG-d31 Standard).

-

This ratio is used to determine the concentration of the endogenous lipid by comparing it against a calibration curve prepared with known concentrations of the unlabeled standard and a fixed concentration of the internal standard.

-

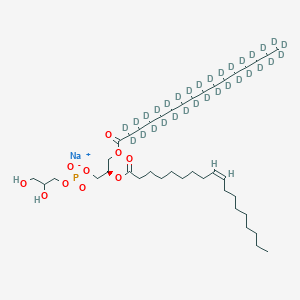

Visualizations

Molecular Structure of 16:0-18:1 PG

Caption: Molecular structure of 16:0-18:1 PG.

Lipidomics Experimental Workflow

Caption: Workflow for quantification using a deuterated internal standard.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 16:0-d31-18:1 PG 99 (TLC) chloroform Avanti Lipids [sigmaaldrich.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 7. High-coverage targeted lipidomics revealed dramatic lipid compositional changes in asthenozoospermic spermatozoa and inverse correlation of ganglioside GM3 with sperm motility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Lipidomics Reveal the Effect of Perchlorate on Lipid Profiles in Liver of High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphoglycerol structure

An In-Depth Technical Guide to 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphoglycerol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphoglycerol (d31-POPG) is a deuterated synthetic phospholipid of significant interest in the field of lipidomics and membrane biophysics. As a structural analog of the naturally occurring 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG), its primary utility lies in its application as an internal standard for mass spectrometry-based quantification. The incorporation of 31 stable deuterium isotopes onto the palmitoyl chain renders the molecule chemically identical to its endogenous counterpart but isotopically distinct, allowing for precise and accurate measurement of POPG in complex biological samples.[1]

This guide provides a comprehensive overview of the structure, properties, and applications of d31-POPG, with a focus on detailed experimental protocols and workflows relevant to its use in modern analytical science.

Chemical Structure and Physicochemical Properties

The structure of d31-POPG consists of a glycerol backbone esterified with a deuterated palmitic acid (C16:0-d31) at the sn-1 position, an oleic acid (C18:1) at the sn-2 position, and a phosphoglycerol headgroup at the sn-3 position.

Structure:

Quantitative Data Summary

The table below summarizes the key physicochemical properties of both the deuterated (d31-POPG) and non-deuterated (POPG) forms for comparison.

| Property | 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphoglycerol (d31-POPG) | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) | Data Source(s) |

| Molecular Formula | C40H46D31O10P | C40H77O10P | [2] |

| Average Molecular Weight | ~780.29 g/mol | ~749.0 g/mol | [2][3] |

| Exact Mass | 779.7199 g/mol | 748.5254 g/mol | [2][3] |

| Physical Form | Solid / Powder | Solid / Powder | |

| Purity | Typically >98% | Typically >98% | |

| Solubility | Chloroform, Methanol | Chloroform: 2 mg/ml | [4] |

| Storage Temperature | -20°C | -20°C | |

| Primary Application | Internal Standard for Mass Spectrometry, Neutron Scattering Studies | Formulation of membrane mimetics, Surfactant applications | [1][2][4] |

Core Application: Internal Standard for Quantitative Lipidomics

The most critical application of d31-POPG is as an internal standard in quantitative mass spectrometry. Due to its chemical similarity, d31-POPG co-elutes with endogenous POPG during liquid chromatography and exhibits identical ionization efficiency.[3] However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a known quantity of d31-POPG to a sample prior to processing, any sample loss during extraction or variation in instrument response can be normalized, enabling highly accurate quantification.[3]

Experimental Workflow for POPG Quantification

The following diagram illustrates a typical workflow for the quantification of POPG in a biological sample, such as plasma or cell lysate, using d31-POPG as an internal standard.

Caption: Workflow for quantitative analysis of POPG using a deuterated internal standard.

Logical Framework for Quantification

The internal standard allows for ratiometric quantification. The ratio of the signal intensity (peak area) of the endogenous analyte to the signal intensity of the known amount of internal standard is used to determine the analyte's concentration, typically by referencing a calibration curve.

Caption: Logical diagram of ratiometric quantification using an internal standard.

Experimental Protocols

The following is a detailed protocol for the extraction and quantification of POPG from human plasma using d31-POPG. This protocol is adapted from established lipid extraction methods.[5][6]

Protocol: Quantification of POPG in Human Plasma

1. Materials and Reagents:

-

Human plasma (collected with EDTA)

-

d31-POPG internal standard stock solution (1 mg/mL in chloroform:methanol 2:1)

-

LC-MS grade methanol (MeOH), chloroform (CHCl₃), methyl-tert-butyl ether (MTBE), and water

-

Phosphate-buffered saline (PBS)

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Vortex mixer and centrifuge

2. Sample Preparation and Internal Standard Spiking:

-

Thaw frozen plasma samples on ice.

-

In a clean glass tube, add 50 µL of plasma.

-

Add 10 µL of a working solution of d31-POPG (e.g., 10 µg/mL) to the plasma. This amount should be optimized based on the expected endogenous POPG concentration.

-

Vortex briefly to mix.

3. Lipid Extraction (MTBE Method):

-

Add 1.5 mL of MeOH to the plasma/standard mixture. Vortex for 30 seconds.

-

Add 5 mL of MTBE. Vortex for 1 minute.

-

Incubate on a shaker at room temperature for 10 minutes.

-

Induce phase separation by adding 1.25 mL of LC-MS grade water. Vortex for 20 seconds.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C. Three layers will form: an upper organic layer (containing lipids), a lower aqueous layer, and a protein pellet at the interface.

-

Carefully collect the upper organic layer (~5 mL) using a glass pipette and transfer to a new glass tube.

-

Dry the collected lipid extract to completeness under a gentle stream of nitrogen.

-

Store the dried lipid film at -80°C until analysis.

4. Sample Reconstitution and LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as acetonitrile/isopropanol (1:1, v/v).

-

Transfer the reconstituted sample to an autosampler vial with an insert.

-

Inject 5-10 µL onto a reverse-phase C18 column for chromatographic separation.

-

Perform mass spectrometry in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both POPG and d31-POPG.

-

POPG transition (example): m/z 747.5 → m/z 255.2 (palmitate fragment)

-

d31-POPG transition (example): m/z 778.7 → m/z 286.4 (d31-palmitate fragment) (Note: Exact m/z values may vary based on adducts and instrument calibration. Transitions must be optimized empirically.)

-

5. Data Analysis and Quantification:

-

Integrate the chromatographic peak areas for both the POPG and d31-POPG MRM transitions.

-

Calculate the peak area ratio (POPG / d31-POPG).

-

Determine the concentration of POPG in the original sample by plotting the area ratio against a calibration curve prepared with known amounts of non-deuterated POPG and a fixed amount of the d31-POPG internal standard.

Synthesis and Quality Control

The synthesis of 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphoglycerol is a multi-step chemical process. It typically begins with the synthesis of deuterated palmitic acid (d31-C16:0), which can be achieved through methods like metal-catalyzed hydrothermal H/D exchange reactions on the non-deuterated precursor.[7] This deuterated fatty acid is then enzymatically or chemically incorporated into the sn-1 position of a lysophospholipid precursor, followed by acylation at the sn-2 position with oleic acid and subsequent addition of the phosphoglycerol headgroup.

Quality control is paramount and typically involves:

-

Mass Spectrometry: To confirm the correct mass and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR): To verify the chemical structure and the position of the fatty acyl chains.

-

Chromatography (TLC, HPLC): To ensure high purity (>98%).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol | C40H77O10P | CID 155293303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. lipidmaps.org [lipidmaps.org]

- 5. avantiresearch.com [avantiresearch.com]

- 6. UC Davis - Metabolomics: Sample preparation for Lipidomics [protocols.io]

- 7. 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d31 - MedChem Express [bioscience.co.uk]

An In-depth Technical Guide to the Physical Properties of Deuterated Phosphatidylglycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated phosphatidylglycerols (PGs), a class of lipids indispensable for advanced biophysical studies of model and biological membranes. The substitution of hydrogen with deuterium offers a powerful tool for techniques such as neutron scattering and nuclear magnetic resonance, enabling detailed structural and dynamic investigations. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of experimental workflows to facilitate a deeper understanding and application of these essential molecules in research and development.

Core Physical Properties of Deuterated Phosphatidylglycerols

Deuteration, particularly of the acyl chains, induces subtle yet significant changes in the physical properties of phosphatidylglycerols. These alterations are crucial to consider when designing experiments and interpreting data. The primary effects include a depression of the gel-to-liquid crystalline phase transition temperature (T m), as well as changes to the area per lipid and bilayer thickness.

Phase Transition Temperatures (T

m)

The main phase transition temperature is a critical parameter that defines the physical state of the lipid bilayer. Acyl chain deuteration has been systematically shown to lower the T m of saturated phospholipids. For phosphatidylcholines (PCs) with the same acyl chains, the decrease is consistently around 4.3 ± 0.1 °C[1][2]. Given that phosphatidylglycerols and phosphatidylcholines with identical acyl chains exhibit nearly the same transition temperatures, a similar decrease is expected for deuterated PGs[3].

| Lipid | Acyl Chains | Protiated Tm (°C) | Estimated Deuterated T m (°C) | Experimental Technique | | :--- | :--- | :--- | :--- | :--- | | DMPG | 14:0/14:0 | 23 | ~18.7 | Differential Scanning Calorimetry (DSC) | | DPPG | 16:0/16:0 | 41 | ~36.7 | Differential Scanning Calorimetry (DSC) | | DSPG | 18:0/18:0 | 54 | ~49.7 | Differential Scanning Calorimetry (DSC) |

Table 1: Gel-to-Liquid Crystalline Phase Transition Temperatures (T m) of Saturated Phosphatidylglycerols and Estimated Values for their Acyl-Chain Perdeuterated Analogs. The protiated T m values are for multilamellar vesicles in the presence of 100 mM NaCl[4]. The estimated deuterated T m is calculated by subtracting 4.3°C, based on the observed shift for deuterated phosphatidylcholines[1][2].

Structural Parameters of Phosphatidylglycerol Bilayers

| Lipid | Temperature (°C) | Area per Lipid (Ų) | Bilayer Thickness (D B) (Å) | Hydrocarbon Thickness (2D C) (Å) | Experimental Technique | | :--- | :--- | :--- | :--- | :--- | :--- | | DMPG | 30 | 60.9 | 39.0 | 29.2 | SANS/SAXS | | DPPG | 50 | 62.8 | 41.6 | 31.0 | SANS/SAXS | | POPG | 30 | 66.0 ± 1.3 | 36.7 ± 0.7 | 27.9 ± 0.6 | SANS/SAXS |

Table 2: Experimentally determined structural parameters for various protiated phosphatidylglycerol bilayers in the liquid crystalline phase. These values serve as a reference for understanding the impact of deuteration. Data for DMPG and DPPG are from[4], and for POPG from[5][6].

Experimental Protocols

The characterization of deuterated phosphatidylglycerols relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited in this guide.

Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the thermotropic phase behavior of lipid dispersions, particularly the main phase transition temperature (T m)[7][8].

Methodology:

-

Sample Preparation: A known amount of the deuterated phosphatidylglycerol is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial. The film is further dried under high vacuum for several hours to remove any residual solvent.

-

Hydration: The lipid film is hydrated with a buffer solution (e.g., 100 mM NaCl, 10 mM HEPES, pH 7.4) to a final lipid concentration of 1-5 mg/mL. The hydration is performed above the expected T m of the lipid to ensure proper vesicle formation.

-

Vesicle Formation: The hydrated lipid suspension is subjected to several freeze-thaw cycles followed by vortexing to create multilamellar vesicles (MLVs).

-

DSC Measurement: The lipid dispersion and a matching reference buffer are loaded into the sample and reference cells of the DSC instrument, respectively. The samples are scanned over a temperature range that encompasses the expected phase transition, typically at a scan rate of 1-2 °C/min.

-

Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature, the peak temperature (T m), and the enthalpy of the transition (ΔH)[9][10].

Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the structure of lipid bilayers, including thickness and area per lipid, by exploiting the different scattering lengths of hydrogen and deuterium[11][12].

Methodology:

-

Sample Preparation: Unilamellar vesicles (ULVs) are typically prepared by extrusion. A hydrated lipid suspension (as prepared for DSC) is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

Contrast Variation: To enhance structural determination, samples are often prepared in different H₂O/D₂O mixtures (e.g., 100% D₂O, 50% D₂O/50% H₂O, and 100% H₂O). Using chain-deuterated lipids in a D₂O solvent can make the lipid bilayer "invisible" to neutrons, allowing for the study of membrane-associated proteins.

-

SANS Measurement: The vesicle solutions are placed in quartz cuvettes and exposed to a collimated neutron beam. The scattered neutrons are detected by a 2D detector.

-

Data Reduction: The raw 2D scattering data is corrected for background scattering and detector efficiency, and then radially averaged to produce a 1D scattering profile of intensity (I) versus scattering vector (q).

-

Data Analysis: The scattering profile is fitted to a model of the vesicle structure (e.g., a core-shell model or a more detailed scattering density profile model) to extract parameters such as bilayer thickness, area per lipid, and hydrocarbon thickness[13][14].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to probe the conformational order of the lipid acyl chains. The C-D stretching vibrations of deuterated lipids are spectrally distinct from the C-H stretching vibrations of protiated lipids, allowing for the independent analysis of each component in a mixture[15].

Methodology:

-

Sample Preparation: A hydrated lipid dispersion is prepared as described for DSC.

-

FTIR Measurement: A small aliquot of the lipid sample is placed between two CaF₂ or BaF₂ windows separated by a thin spacer. The sample is then placed in a temperature-controlled cell within the FTIR spectrometer.

-

Data Acquisition: Infrared spectra are collected over a range of temperatures, particularly across the phase transition. The region of interest for deuterated acyl chains is typically 2000-2300 cm⁻¹, corresponding to the C-D stretching vibrations.

-

Data Analysis: The peak position of the symmetric (ν s(CD₂)) and antisymmetric (ν as(CD₂)) stretching bands are plotted as a function of temperature. A sharp increase in the peak wavenumber indicates a transition from the ordered gel phase to the disordered liquid crystalline phase[16][17][18][19].

Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy

²H NMR spectroscopy provides detailed information about the orientational order and dynamics of specific segments of the lipid molecules. By selectively deuterating positions along the acyl chain, an order parameter profile can be constructed.

Methodology:

-

Sample Preparation: Lipid samples are prepared as multilamellar vesicles (MLVs) in a buffer, often with a cryoprotectant if low temperatures are to be studied. The sample is then transferred to an NMR tube.

-

NMR Measurement: ²H NMR spectra are acquired using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence. Spectra are typically recorded as a function of temperature.

-

Data Analysis: In the liquid crystalline phase, the spectrum of a specifically deuterated segment appears as a Pake doublet. The quadrupolar splitting (Δν Q) is measured from the separation of the two peaks.

-

Order Parameter Calculation: The carbon-deuterium bond order parameter (S CD) is calculated from the quadrupolar splitting using the equation: S CD = (4/3) * (h * Δν Q) / (e²qQ/h) where h is Planck's constant and (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz)[20]. The order parameter provides a measure of the motional anisotropy of the C-D bond vector relative to the bilayer normal.

Conclusion

Deuterated phosphatidylglycerols are invaluable tools for the detailed biophysical characterization of lipid membranes. While deuteration introduces predictable changes to their physical properties, most notably a depression in the phase transition temperature, these effects can be accounted for in experimental design. The use of techniques such as DSC, SANS, FTIR, and ²H NMR, facilitated by isotopic labeling, provides unparalleled insight into the structure, dynamics, and phase behavior of these important biological molecules. This guide serves as a foundational resource for researchers employing deuterated PGs to advance our understanding of membrane biology and to develop novel lipid-based technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scattering density profile model of POPG bilayers as determined by molecular dynamics simulations and small-angle neutron and X-ray scattering experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]

- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lipid.phys.cmu.edu [lipid.phys.cmu.edu]

- 14. Structural analysis of a nanoparticle containing a lipid bilayer used for detergent-free extraction of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbi.ku.dk [nbi.ku.dk]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. ATR–FTIR spectroscopy reveals involvement of lipids and proteins of intact pea pollen grains to heat stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. arts.units.it [arts.units.it]

- 20. researchgate.net [researchgate.net]

16:0-18:1 PG-d31 molecular weight and formula

This guide provides a detailed overview of the molecular characteristics of deuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly referred to as 16:0-18:1 PG-d31. It is intended for researchers, scientists, and professionals in the field of drug development who utilize stable isotope-labeled lipids in their studies.

Core Molecular Data

The incorporation of 31 deuterium atoms into the 16:0-18:1 PG molecule significantly alters its molecular weight, providing a distinct isotopic signature for use in various analytical applications, such as mass spectrometry-based lipidomics. The fundamental properties of both the non-deuterated and deuterated forms are summarized below for direct comparison.

| Property | 16:0-18:1 PG | 16:0-18:1 PG-d31 |

| Empirical Formula | C₄₀H₇₆O₁₀PNa[1][2] | C₄₀H₄₅D₃₁O₁₀PNa |

| Average Molecular Weight | 770.99 g/mol [1][2] | 802.21 g/mol |

| Monoisotopic Molecular Weight | 748.5254 u | 779.7208 u |

Note: The molecular weight of the sodium salt is presented. The free acid form has an average molecular weight of 749.0071 g/mol .[3][4] The atomic weight of deuterium is approximately 2.014 u.[5][6][7]

Experimental and Analytical Considerations

The primary application of 16:0-18:1 PG-d31 is as an internal standard in quantitative mass spectrometry. The following sections outline a general experimental workflow and the underlying principles for its use.

Experimental Workflow: Lipid Extraction and Analysis

A typical workflow for the analysis of lipids from a biological sample using a deuterated internal standard is depicted below.

Methodology:

-

Sample Preparation: A known amount of 16:0-18:1 PG-d31 is added to the biological sample prior to lipid extraction. This "spiking" step is crucial for accurate quantification as the internal standard experiences the same sample processing and potential for loss as the endogenous analyte.

-

Lipid Extraction: A common method for extracting lipids from biological matrices is the Bligh-Dyer extraction, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase.

-

LC-MS/MS Analysis: The extracted lipids are separated using liquid chromatography (LC) and detected by tandem mass spectrometry (MS/MS). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the endogenous 16:0-18:1 PG and the deuterated 16:0-18:1 PG-d31 standard.

-

Quantification: The peak area of the endogenous 16:0-18:1 PG is compared to the peak area of the known amount of 16:0-18:1 PG-d31 internal standard. This ratio is used to calculate the absolute concentration of the endogenous lipid in the original sample.

Signaling and Metabolic Pathways

Phosphatidylglycerols (PGs) are important components of cellular membranes and are precursors for other essential lipids, such as cardiolipin. The metabolic pathway leading to the synthesis of PG is a fundamental process in lipid biochemistry.

This diagram illustrates the key enzymatic steps in the de novo synthesis of phosphatidylglycerol. The deuterated form, 16:0-18:1 PG-d31, is chemically identical to its non-deuterated counterpart in terms of its participation in these pathways, but its distinct mass allows for its differentiation in metabolic flux studies.

References

- 1. 16:0-18:1 PG powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 2. 16:0-18:1 PG(磷脂酰甘油) Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 3. Human Metabolome Database: Showing metabocard for PG(16:0/18:1(11Z)) (HMDB0010573) [hmdb.ca]

- 4. Human Metabolome Database: Showing metabocard for PG(16:0/18:1(9Z)) (HMDB0010574) [hmdb.ca]

- 5. Deuterium - Wikipedia [en.wikipedia.org]

- 6. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 7. byjus.com [byjus.com]

The Multifaceted Roles of Phosphatidylglycerol in Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phosphatidylglycerol (PG) is a ubiquitous glycerophospholipid that plays a pivotal, often underappreciated, role in the structure and function of biological membranes across all domains of life. While typically a minor component of eukaryotic plasma membranes, its significance is pronounced in specific subcellular compartments and in prokaryotic systems. This technical guide provides an in-depth exploration of the core functions of phosphatidylglycerol, presenting quantitative data, detailed experimental methodologies, and visual representations of its involvement in key cellular processes.

Structural and Biophysical Functions of Phosphatidylglycerol

Phosphatidylglycerol is integral to maintaining the physical properties of cellular membranes, contributing to their fluidity, stability, and overall structural integrity.[1][2] Its unique headgroup and fatty acid composition allow it to modulate the lipid bilayer in various ways.

Membrane Fluidity and Stability

PG's presence in a membrane influences its fluidity, which is critical for a host of cellular functions, including the activity of membrane-bound enzymes and receptors.[1] In anaerobic bacteria, PG is vital for preserving the fluidity and structural integrity of the cell membrane, which is essential for survival in low-oxygen environments.[1][2] While specific quantitative effects on membrane transition temperature are highly dependent on the fatty acid chains, the anionic nature of PG's headgroup can influence lipid packing and membrane curvature.

Role in Specific Membranes

The concentration of phosphatidylglycerol varies significantly between different organisms and organelles, reflecting its specialized functions.

| Membrane Type | Organism/Organelle | Phosphatidylglycerol Content (% of total phospholipids) | Key Function |

| Bacterial Membranes | Staphylococcus aureus | Up to 80% | Membrane stability and integrity[3] |

| Bacterial Membranes | Escherichia coli | ~20% | Major anionic lipid, protein interaction[4] |

| Thylakoid Membranes | Plants, Cyanobacteria | 20-30% | Photosynthesis, structural organization[5][6] |

| Inner Mitochondrial Membrane | Eukaryotes | Low amounts | Precursor for cardiolipin[7][8] |

| Pulmonary Surfactant | Mammals | 7-15% | Alveolar stability, spreading of surfactant[5][9] |

The Indispensable Role of Phosphatidylglycerol in Photosynthesis

In plants and cyanobacteria, phosphatidylglycerol is a crucial component of the thylakoid membranes, where the light-dependent reactions of photosynthesis occur.[10][11] Its functions are multifaceted, ranging from structural support of photosynthetic complexes to direct participation in electron transport.

Structural Organization of Photosystems

Genetic and biochemical studies have demonstrated that PG is essential for the proper assembly and stabilization of photosystem I (PSI) and photosystem II (PSII) complexes.[10][11] It is involved in the organization of photosynthetic pigments, such as chlorophyll, within the thylakoid membranes, which is critical for efficient light harvesting.[1][2]

Involvement in Electron Transport

Phosphatidylglycerol acts as a cofactor for key proteins involved in the photosynthetic electron transport chain.[1][2] A reduction in PG content can lead to impaired electron flow and a decrease in photosynthetic efficiency.[6]

A simplified workflow for investigating the role of PG in photosynthesis is outlined below.

Phosphatidylglycerol in Mammalian Physiology: The Case of Pulmonary Surfactant

In mammals, one of the most well-characterized roles of phosphatidylglycerol is in the pulmonary surfactant, a complex mixture of lipids and proteins that lines the alveoli of the lungs.[7][9]

Function in Surfactant Spreading and Stability

While dipalmitoylphosphatidylcholine (DPPC) is the primary surface tension-reducing component of surfactant, PG is thought to be crucial for the proper spreading and adsorption of the surfactant film over the alveolar surface.[7][9] The absence or significant reduction of PG, as seen in premature infants, is associated with respiratory distress syndrome.[12] Although not strictly essential for the formation of the surfactant complex, PG enhances its properties in stabilizing the alveoli.[12]

Innate Immunity and Anti-inflammatory Properties

Recent research has highlighted a role for PG in modulating the innate immune response within the lungs.[5] It has been shown to inhibit Toll-like receptor (TLR2 and TLR4) activation induced by pathogens and damage-associated molecular patterns (DAMPs), thereby reducing the production of inflammatory mediators.[13]

Biosynthesis of Phosphatidylglycerol

The biosynthesis of phosphatidylglycerol follows a conserved pathway in most organisms, beginning with the precursor molecule phosphatidic acid (PA).

In this pathway, phosphatidic acid is first converted to CDP-diacylglycerol.[7] Subsequently, phosphatidylglycerol phosphate (PGP) synthase catalyzes the reaction of CDP-diacylglycerol with glycerol-3-phosphate to form PGP.[7] Finally, PGP is dephosphorylated by a PGP phosphatase to yield phosphatidylglycerol.[7] PG can then serve as a precursor for the synthesis of cardiolipin.[7]

Phosphatidylglycerol in Cellular Signaling

Phosphatidylglycerol is not merely a structural lipid; it also participates in cellular signaling cascades.

Precursor to Signaling Molecules

In animal cells, PG can be a precursor for the synthesis of lysophosphatidylglycerols, which are involved in regulating a variety of cellular processes, including inflammatory and immune responses.[2]

Interaction with Membrane Proteins

The anionic headgroup of phosphatidylglycerol can engage in electrostatic interactions with positively charged amino acid residues in membrane proteins, thereby influencing their conformation and function.[14] This interaction is crucial for the proper folding and stability of certain membrane proteins.[15] For instance, in E. coli, PG has been shown to be important for the dimerization of the leucine transporter (LeuT).[16]

A generalized signaling pathway involving a PG-derived lipid is depicted below.

Experimental Protocols

Lipid Extraction and Analysis

Objective: To quantify the amount of phosphatidylglycerol in a given biological sample.

Methodology (Bligh-Dyer Extraction):

-

Homogenize the biological sample.

-

Add a mixture of chloroform, methanol, and water (1:2:0.8 v/v/v) to the homogenate and vortex thoroughly.

-

Add additional chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water) and vortex again.

-

Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the lipids.

-

Collect the lower chloroform phase and dry it under a stream of nitrogen.

-

Resuspend the lipid extract in a suitable solvent.

-

Separate the lipid classes using two-dimensional thin-layer chromatography (2D-TLC) or high-performance liquid chromatography (HPLC).

-

Identify and quantify the PG spot or peak by comparison to a known standard, for example, by phosphorus assay or mass spectrometry.

Assay for Membrane Fluidity (Anisotropy Measurement)

Objective: To determine the effect of phosphatidylglycerol on membrane fluidity.

Methodology:

-

Prepare liposomes (artificial membrane vesicles) with varying concentrations of phosphatidylglycerol.

-

Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the liposomes.

-

Excite the probe with polarized light at its excitation wavelength.

-

Measure the fluorescence emission parallel and perpendicular to the plane of the polarized excitation light using a fluorescence spectrophotometer equipped with polarizers.

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is a correction factor for the instrument.

-

A lower anisotropy value corresponds to higher membrane fluidity. Compare the anisotropy values of liposomes with and without PG to determine its effect.

Conclusion

Phosphatidylglycerol, though often a minor lipid species, exhibits a remarkable functional diversity that is essential for fundamental biological processes. From maintaining the structural integrity of bacterial membranes and enabling the biogenesis of photosynthetic machinery to its critical role in mammalian lung function and cellular signaling, PG is a key player in the complex environment of the cell membrane. A deeper understanding of its functions and the pathways it participates in holds significant potential for the development of novel therapeutic strategies targeting membrane-related diseases and for advancements in synthetic biology.

References

- 1. Ultimate Guide to Phosphatidylglycerol: Structure, Functions, and Analysis [metwarebio.com]

- 2. Phosphatidylglycerol: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 3. scispace.com [scispace.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Phosphatidylglycerol | Cyberlipid [cyberlipid.gerli.com]

- 6. pnas.org [pnas.org]

- 7. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]

- 8. Overview of Phosphatidylglycerol - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 9. Surfactant phospholipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The essential role of phosphatidylglycerol in photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phosphatidylglycerol in lung surfactant. III. Possible modifier of surfactant function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphatidylglycerol and surfactant: A potential treatment for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipid-Protein Interactions Drive Membrane Protein Topogenesis in Accordance with the Positive Inside Rule - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Is phosphatidylglycerol essential for terrestrial life? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of interfacial lipids in stabilising membrane protein oligomers - PMC [pmc.ncbi.nlm.nih.gov]

role of 16:0-18:1 PG in biological systems

An In-depth Technical Guide on the Role of 16:0-18:1 PG in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (16:0-18:1 PG), a ubiquitous anionic phospholipid, is a critical component of biological membranes, playing multifaceted roles that extend beyond structural integrity. This technical guide provides a comprehensive overview of the current understanding of 16:0-18:1 PG's function in various biological systems. We delve into its distribution across different tissues, its involvement in key signaling pathways, and its influence on the function of membrane-associated proteins. This document summarizes quantitative data, details relevant experimental methodologies, and provides visual representations of key processes to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Introduction

Phosphatidylglycerol (PG) is a glycerophospholipid that, while often a minor component of total cellular phospholipids in mammals (typically 1-2%), plays crucial roles in specific cellular compartments and processes.[1][2][3] The specific acyl chain composition of PG species, such as 16:0-18:1 PG (also known as POPG), significantly influences membrane properties and protein interactions.[4] This guide focuses on the biological significance of the 16:0-18:1 PG species, highlighting its involvement in membrane dynamics, cellular signaling, and disease.

Physicochemical Properties and Distribution of 16:0-18:1 PG

16:0-18:1 PG consists of a glycerol backbone esterified to palmitic acid (16:0) at the sn-1 position and oleic acid (18:1) at the sn-2 position, with a phosphoglycerol headgroup.[5] This anionic nature at physiological pH is critical for its interaction with positively charged residues on proteins and for its role in modulating membrane surface charge.[6]

Data Presentation: Quantitative Distribution of PG in Rat Tissues

The following table summarizes the concentration of total phosphatidylglycerol (PG) in various rat tissues, providing an indication of the abundance of this lipid class. While specific quantification for the 16:0-18:1 species across all tissues is not available in a single dataset, it is a predominant molecular species of PG in many mammalian tissues.[7][8]

| Tissue | PG Concentration (µg/g of tissue) | Reference |

| Heart | ~250 | [7] |

| Kidney | ~150 | [7] |

| Liver | ~50 | [7] |

| Gluteus Muscle | ~40 | [7] |

| Soleus Muscle | ~75 | [7] |

| Visceral Adipose Tissue (VAT) | ~20 | [7] |

| Subcutaneous Adipose Tissue (SAT) | ~30 | [7] |

Note: The data represents the total PG concentration. 16:0-18:1 PG is a major species within this class.

Role of 16:0-18:1 PG in Biological Membranes and Protein Function

16:0-18:1 PG contributes to the structural integrity and fluidity of cellular membranes.[9] Its presence can influence membrane curvature and create specific lipid microdomains that recruit or modulate the activity of membrane proteins.

A notable example of its direct interaction with a membrane protein is its effect on the Erwinia ligand-gated ion channel (ELIC). Studies have shown that 16:0-18:1 PG preferentially binds to ELIC, stabilizing its open state and reducing desensitization. This interaction is mediated by specific arginine residues in the transmembrane domain of the channel.[6][10]

Involvement of 16:0-18:1 PG in Signaling Pathways

16:0-18:1 PG is not merely a structural lipid but also an active participant in cellular signaling, particularly in the inflammatory response.

Toll-Like Receptor 4 (TLR4) Signaling

A significant body of evidence points to the immunomodulatory role of 16:0-18:1 PG in the context of the TLR4 signaling pathway. It acts as a potent inhibitor of lipopolysaccharide (LPS)-induced inflammation. Mechanistically, 16:0-18:1 PG is thought to interfere with the binding of LPS to its co-receptors, CD14 and MD-2, thereby preventing the activation of TLR4 and the subsequent downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α.

Inhibition of TLR4 signaling by 16:0-18:1 PG.

Apoptosis and Mitochondrial Function

While the direct role of 16:0-18:1 PG in apoptosis is an area of ongoing research, its precursor relationship with cardiolipin, a key mitochondrial phospholipid, suggests an indirect involvement.[5][11] Cardiolipin is essential for the structural integrity of mitochondrial cristae and the function of the electron transport chain. Its externalization to the outer mitochondrial membrane is a critical step in the intrinsic apoptotic pathway, facilitating the activation of caspases.[6][12]

Furthermore, there is evidence that 16:0-18:1 PG can influence the mitochondrial permeability transition pore (mPTP), a key regulator of cell death.[13] In the context of Huntington's disease models, anionic phospholipids like POPG have been shown to influence the aggregation of mutant huntingtin protein, a process linked to mPTP opening and apoptosis.

Potential involvement of 16:0-18:1 PG in apoptosis.

Experimental Protocols

Lipid Extraction from Biological Tissues for LC-MS/MS Analysis

This protocol is a modified Bligh and Dyer method, optimized for the recovery of anionic phospholipids like PG.[1][3]

-

Homogenization: Homogenize tissue samples in a suitable buffer (e.g., PBS) on ice.

-

Initial Extraction: To the homogenate, add a 2:1 mixture of methanol/chloroform. Vortex thoroughly for 1 minute.

-

Phase Separation: Add 1 part chloroform and 1 part 0.1 M NaCl. Vortex for 30 seconds and then centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

-

Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen. Reconstitute the lipid extract in a known volume of a suitable solvent (e.g., 1:1 chloroform/methanol) for LC-MS/MS analysis.[1]

-

Internal Standards: For quantitative analysis, a known amount of an appropriate internal standard (e.g., a deuterated PG species) should be added at the beginning of the extraction process.

Workflow for lipid extraction from tissues.

Preparation of 16:0-18:1 PG-Containing Liposomes

Liposomes are widely used as model membrane systems to study lipid-protein interactions.

-

Lipid Film Formation: In a round-bottom flask, dissolve 16:0-18:1 PG and other desired lipids (e.g., POPC) in chloroform. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 1 hour to remove residual solvent.

-

Hydration: Hydrate the lipid film with an appropriate aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

Vesicle Sizing: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to either sonication or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

-

Purification: Separate the prepared liposomes from unincorporated material by size exclusion chromatography or centrifugation if necessary.

Analysis of Protein-Lipid Interactions using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of binding kinetics.[9][13]

-

Liposome Capture: Capture 16:0-18:1 PG-containing liposomes onto a sensor chip (e.g., an L1 chip). This can be achieved through hydrophobic interactions between the lipid bilayers and the lipophilic surface of the chip.

-

Analyte Injection: Inject the protein of interest at various concentrations over the captured liposome surface.

-

Data Acquisition: Monitor the change in the SPR signal (response units) over time, which corresponds to the binding of the protein to the liposomes.

-

Kinetic Analysis: Analyze the association and dissociation phases of the binding curves to determine kinetic parameters such as the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Conclusion and Future Directions

16:0-18:1 PG is emerging as a key player in a variety of cellular processes, moving beyond its traditional role as a simple membrane constituent. Its ability to directly interact with and modulate the function of proteins involved in signaling and ion transport highlights its potential as a therapeutic target. The immunomodulatory properties of 16:0-18:1 PG, particularly its inhibition of the TLR4 pathway, present exciting opportunities for the development of novel anti-inflammatory drugs.

Future research should focus on further elucidating the specific protein interactome of 16:0-18:1 PG and its precise roles in other signaling pathways, such as apoptosis and mitochondrial regulation. Advanced lipidomics and proteomics approaches will be instrumental in mapping these interactions and understanding their functional consequences in both health and disease. A deeper understanding of the biology of 16:0-18:1 PG will undoubtedly pave the way for innovative therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 5. youtube.com [youtube.com]

- 6. Novel Lipid Transfer Property of Two Mitochondrial Proteins that Bridge the Inner and Outer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. devtoolsdaily.com [devtoolsdaily.com]

- 11. PINK1-mediated phosphorylation of LETM1 regulates mitochondrial calcium transport and protects neurons against mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis of Deuterated Lipid Standards

Introduction

Deuterated lipid standards are indispensable tools in lipidomics research and drug development. The substitution of hydrogen with its stable isotope, deuterium, creates a mass shift that allows for their use as internal standards in mass spectrometry-based quantification, enabling precise and accurate measurement of lipid species in complex biological samples.[1][2][3] Furthermore, deuterated lipids are crucial for structural studies of biological membranes using techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, where the difference in neutron scattering length between hydrogen and deuterium provides unique structural insights.[4][5][6] This technical guide provides an in-depth overview of the core methodologies for synthesizing various classes of deuterated lipid standards, complete with experimental protocols, quantitative data, and visual workflows.

Synthesis of Deuterated Fatty Acid Standards

Deuterated fatty acids are fundamental building blocks for the synthesis of more complex deuterated lipids.[7][8] The primary methods for their synthesis involve direct hydrogen-deuterium (H/D) exchange for saturated fatty acids and multi-step chemical synthesis for unsaturated fatty acids.

Perdeuteration of Saturated Fatty Acids via H/D Exchange

A common and efficient method for producing perdeuterated saturated fatty acids is through metal-catalyzed hydrothermal H/D exchange. This method utilizes D₂O as the deuterium source and a platinum-on-carbon (Pt/C) catalyst to activate the C-H bonds.[7]

Experimental Protocol: Perdeuteration of Lauric Acid

-

Reaction Setup: In a high-pressure Parr reactor, combine lauric acid, 10% Pt/C catalyst, and D₂O.

-

Hydrothermal Reaction: Seal the reactor and heat to a specified temperature (e.g., 200-250°C) and pressure for a set duration.

-

Catalyst Removal: After cooling, filter the reaction mixture to remove the Pt/C catalyst.

-

Extraction: Acidify the filtrate and extract the deuterated lauric acid using an organic solvent (e.g., diethyl ether).

-

Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Repeated Exchange (Optional): To achieve higher deuterium incorporation (e.g., >98%), the H/D exchange process can be repeated one or two more times with fresh D₂O and catalyst.[7]

Quantitative Data for Saturated Fatty Acid Deuteration

| Fatty Acid | Method | Deuterium Incorporation (%) | Yield (%) | Reference |

| Lauric Acid | Pt/C catalyzed H/D exchange | >98 | - | [7] |

| Nonanoic Acid | Pt/C catalyzed H/D exchange | >98 | - | [4][7] |

| Palmitic Acid | Pt/C catalyzed H/D exchange | >98 | - | [7] |

| Azelaic Acid | Pt/C catalyzed H/D exchange | >98 | 74 | [4] |

Synthesis of Deuterated Unsaturated Fatty Acids

Unsaturated fatty acids like oleic acid are not amenable to direct H/D exchange due to the presence of the double bond.[7] Therefore, their synthesis requires a multi-step chemical approach, often starting from deuterated saturated precursors and employing reactions like the Wittig reaction to introduce the double bond with the correct stereochemistry.[4]

Experimental Workflow: Synthesis of [D₃₂]Oleic Acid

The synthesis of highly deuterated oleic acid can be achieved by coupling two deuterated saturated fatty acid derivatives, such as [D₁₄]azelaic acid and [D₁₇]nonanoic acid.[4]

Caption: Workflow for the synthesis of [D₃₂]oleic acid from deuterated precursors.

Quantitative Data for Unsaturated Fatty Acid Synthesis

| Product | Precursors | Deuterium Purity (%) | Overall Yield (%) | Reference |

| [D₃₂]Oleic Acid | [D₁₄]Azelaic acid, [D₁₇]Nonanoic acid | ~94 | - | [4] |

Synthesis of Deuterated Glycerolipids and Phospholipids

Deuterated glycerolipids and phospholipids are commonly synthesized by incorporating deuterated fatty acyl chains into a glycerol backbone. This can be achieved through chemical esterification or semi-synthetic approaches that combine enzymatic and chemical methods.

Chemical Synthesis of Deuterated Phospholipids

A straightforward method for synthesizing deuterated phospholipids is the Steglich esterification, which couples deuterated fatty acids to a commercially available glycerophosphocholine (GPC) backbone.[4]

Experimental Protocol: Synthesis of [D₆₄]Dioleoyl-sn-glycero-3-phosphocholine ([D₆₄]DOPC)

-

Reactant Preparation: Dissolve [D₃₂]oleic acid, sn-glycero-3-phosphocholine-CdCl₂ (GPC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a suitable solvent.

-

Esterification: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to the mixture to facilitate the esterification reaction.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Purification: After the reaction is complete, filter the mixture to remove byproducts and purify the [D₆₄]DOPC using column chromatography.

Quantitative Data for Deuterated Phospholipid Synthesis

| Product | Method | Deuterium Incorporation (%) | Yield (%) | Reference |

| [D₆₄]DOPC | Steglich Esterification | ~91.5 (oleoyl tails) | 60 | [4] |

Semi-Synthetic Approach for Tail-Deuterated Phospholipids

A semi-synthetic strategy allows for the specific replacement of acyl chains in natural phospholipids with deuterated ones. This approach often involves enzymatic hydrolysis followed by chemical re-esterification.[7]

Caption: Semi-synthetic workflow for producing tail-deuterated phospholipids.

Synthesis of Deuterated Sphingolipid Standards

The synthesis of deuterated sphingolipids can be achieved by introducing deuterium into the sphingoid backbone or the N-acyl chain.

Deuteration of the Sphingoid Backbone

Selective deuteration of the sphingoid backbone can be accomplished through specific chemical reactions. For example, deuterium can be introduced at the C-3 position via sodium borodeuteride reduction of an α,β-enone intermediate.[8] Deuteration at C-4 and C-5 can be achieved through a hydrogen-deuterium exchange reaction of a β-ketophosphonate intermediate.[8]

Experimental Protocol: Deuteration at C-3 of Sphingosine

-

Preparation of α,β-enone: Synthesize an appropriate α,β-enone precursor of sphingosine.

-

Reduction with Sodium Borodeuteride: Reduce the α,β-enone using sodium borodeuteride in perdeuteromethanol, often in the presence of cerium(III) chloride, to install deuterium at the C-3 position.

-

Purification: Purify the resulting 3-deuterio-sphingosine derivative using standard chromatographic techniques.

Biosynthetic Approaches for Deuterated Lipids

An alternative to chemical synthesis is the production of deuterated lipids through biological systems. This involves growing microorganisms, such as E. coli, in deuterated media.[5]

In Vivo Deuteration of Phospholipids in E. coli

E. coli can be cultured in media containing D₂O and a deuterated carbon source (e.g., d-glucose or d-glycerol) to produce a variety of deuterated phospholipids, primarily phosphatidylethanolamine (PE) and phosphatidylglycerol (PG).[9] The level of deuterium incorporation can be controlled by varying the proportion of D₂O in the growth medium.[9]

Experimental Protocol: Biosynthesis of Deuterated Phospholipids

-

Culture Preparation: Prepare a growth medium with a specific percentage of D₂O and a deuterated carbon source.

-

Inoculation and Growth: Inoculate the medium with E. coli and incubate under appropriate conditions to allow for cell growth and lipid biosynthesis.

-

Lipid Extraction: Harvest the cells and extract the total lipids using a method such as the Bligh-Dyer extraction.

-

Fractionation: Separate the different phospholipid classes (e.g., PE, PG) from the total lipid extract using techniques like solid-phase extraction or preparative HPLC.

Quantitative Data for Biosynthetic Deuteration

| Lipid Class | D₂O in Medium (%) | Carbon Source | Average Deuteration (%) | Reference |

| PE | 75 | H-Glucose | Varies | [9] |

| PG | 75 | H-Glucose | Varies | [9] |

Characterization and Quality Control

The characterization of synthesized deuterated lipid standards is critical to ensure their identity, purity, and the extent of deuterium incorporation. The primary analytical techniques employed are:

-

Mass Spectrometry (MS): Used to confirm the molecular weight and determine the level of deuterium incorporation by analyzing the isotopic distribution.[4][9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ²H, and ¹³C NMR are used to confirm the chemical structure and the position of deuterium labeling.[4]

-

Chromatography (TLC, HPLC, GC): Used to assess the purity of the synthesized lipids and to separate them from starting materials and byproducts.[4]

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. caymanchem.com [caymanchem.com]

- 3. Deuterated lipid for lipidomics analysis | Sigma-Aldrich [sigmaaldrich.com]

- 4. apo.ansto.gov.au [apo.ansto.gov.au]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Synthesis of perdeuterated and selectively deuterated phospholipids and lipids for neutron applications [apo.ansto.gov.au]

- 7. Documents download module [ec.europa.eu]

- 8. Selective deuterium labeling of the sphingoid backbone: facile syntheses of 3,4,5-trideuterio-d-erythro-sphingosine and 3-deuterio-d-erythro-sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Measurement of fractional lipid synthesis using deuterated water (2H2O) and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 16:0-18:1 PG-d31

For researchers, scientists, and drug development professionals utilizing advanced lipidomics, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (16:0-18:1 PG-d31) is a critical internal standard for mass spectrometry-based quantification. This deuterated phospholipid allows for precise and accurate measurement of its non-deuterated counterpart and other related lipid species in complex biological samples. This guide provides a comprehensive overview of its commercial availability, technical specifications, and a detailed experimental protocol for its application.

Commercial Availability

The primary manufacturer of 16:0-18:1 PG-d31 is Avanti Polar Lipids. Distribution is handled by various international suppliers, ensuring broad accessibility for the research community.

| Supplier | Product Name | Catalog Number(s) | Available Forms | Purity |

| Avanti Polar Lipids | 16:0-d31-18:1 PG | 860384P, 860384C | Powder, Chloroform Solution (10 mg/mL) | >99% (TLC) |

| Merck (Sigma-Aldrich) | 16:0-d31-18:1 PG | 860384P, 860384C | Powder, Chloroform Solution | >99% (TLC) |

| Biosynth | 1-Palmitoyl-d31-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium | FP183907 | Not specified | High-quality reference standard |

Technical Data

Accurate quantification in lipidomics hinges on the precise characterization of the internal standard. Below is a summary of the key technical specifications for 16:0-18:1 PG-d31.

| Parameter | Value | Source |

| Chemical Formula | C40H45D31NaO10P | [1] |

| Molecular Weight | 802.18 g/mol | [1] |

| CAS Number | 327178-87-0 | [2][3] |

| Physical Form | Powder or liquid (in chloroform) | [1][3] |

| Purity | >99% (by TLC) | [1][3] |

| Concentration (Solution) | 10 mg/mL | [1] |

| Storage Temperature | -20°C | [1][3] |

| Shipping Conditions | Dry ice | [1][3] |

Note: Deuterated fatty acids may experience some exchange of deuterium atoms at the alpha-carbon position.[2][3]

Experimental Protocol: Lipid Extraction and Quantification by LC-MS/MS

16:0-18:1 PG-d31 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics. The following is a generalized protocol synthesized from methodologies described in the literature.[1][4][5][6]

Sample Preparation and Lipid Extraction (Bligh & Dyer Method)

-

Homogenization: Homogenize the biological sample (e.g., cells, tissue) in a solvent mixture of chloroform:methanol (1:2, v/v).

-

Internal Standard Spiking: Add a known amount of 16:0-18:1 PG-d31 (and other relevant deuterated standards) to the homogenate.

-

Phase Separation: Induce phase separation by adding chloroform and water (or an acidic solution like 50 mM citric acid), resulting in a final solvent ratio of approximately 2:2:1.8 chloroform:methanol:water.[7]

-

Organic Phase Collection: Centrifuge the mixture to separate the phases. Carefully collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).

LC-MS/MS Analysis

-

Chromatographic Separation: Separate the lipid species using a suitable HPLC or UPLC column (e.g., a silica-based normal-phase column or a C18 reversed-phase column). The choice of column and mobile phases will depend on the lipid classes being targeted.[1][4][6]

-

Normal-Phase Chromatography: Employs a gradient of solvents such as chloroform, methanol, and ammonium hydroxide to separate lipids based on the polarity of their head groups.[4][6]

-

Reversed-Phase Chromatography: Uses a gradient of aqueous and organic solvents (e.g., water/acetonitrile/isopropanol with additives like formic acid and ammonium formate) to separate lipids based on their acyl chain length and degree of saturation.[5]

-

-

Mass Spectrometry Detection:

-

Ionization: Utilize electrospray ionization (ESI) in either positive or negative ion mode, depending on the lipid classes of interest. Phosphatidylglycerols are typically analyzed in negative ion mode.

-

Tandem MS (MS/MS): Employ a triple quadrupole mass spectrometer set to Multiple Reaction Monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions are monitored for both the endogenous lipids and the deuterated internal standards.[4][5] For 16:0-18:1 PG, this would involve monitoring the transition from the precursor ion (the intact molecule) to a specific fragment ion.

-

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peak areas for the endogenous 16:0-18:1 PG and the 16:0-18:1 PG-d31 internal standard.

-

Ratio Calculation: Calculate the ratio of the peak area of the endogenous lipid to the peak area of the deuterated internal standard.

-

Quantification: Determine the absolute amount of the endogenous lipid by comparing this ratio to a standard curve generated with known amounts of the non-deuterated standard and a fixed amount of the internal standard.

Visualizations

Experimental Workflow for Lipidomics using 16:0-18:1 PG-d31

Caption: Workflow for quantitative lipid analysis using a deuterated internal standard.

Biosynthesis of Phosphatidylglycerol

While 16:0-18:1 PG is not known to initiate a unique signaling cascade, it is an important component of cellular membranes and a precursor for other lipids like cardiolipin.[2] Its biosynthesis is a fundamental cellular process.

Caption: The enzymatic pathway for the synthesis of phosphatidylglycerol from phosphatidic acid.

References

- 1. High-coverage targeted lipidomics revealed dramatic lipid compositional changes in asthenozoospermic spermatozoa and inverse correlation of ganglioside GM3 with sperm motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for PG(16:0/18:1(9Z)) (HMDB0010574) [hmdb.ca]

- 3. Frontiers | Broad Lipidomic and Transcriptional Changes of Prophylactic PEA Administration in Adult Mice [frontiersin.org]

- 4. medsci.org [medsci.org]

- 5. frontiersin.org [frontiersin.org]

- 6. d-nb.info [d-nb.info]

- 7. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Handling of Deuterated Lipids for Researchers, Scientists, and Drug Development Professionals

Introduction: Deuterated lipids, where hydrogen atoms are strategically replaced with deuterium, are invaluable tools in a range of analytical and biophysical techniques. Their unique properties make them indispensable for researchers in fields such as structural biology, drug development, and membrane biophysics. The proper storage and handling of these expensive and sensitive molecules are paramount to ensure their stability, purity, and optimal performance in downstream applications. This guide provides a comprehensive overview of the best practices for the storage and handling of deuterated lipids, detailed experimental protocols for their use, and a summary of relevant quantitative data.

Core Principles of Deuterated Lipid Storage and Handling

The primary goal of proper storage and handling is to minimize degradation through processes such as hydrolysis and oxidation, and to prevent contamination. The key factors to consider are temperature, the physical state of the lipid (powder or solution), the degree of saturation of the fatty acid chains, and the choice of storage container.

Table 1: Recommended Storage Conditions for Deuterated Lipids

| Lipid Type | Physical State | Recommended Storage Temperature | Container Type | Key Considerations |

| Saturated Deuterated Lipids | Powder | ≤ -16°C | Glass vial with Teflon-lined cap | Relatively stable as a dry powder.[1] |

| Unsaturated Deuterated Lipids | Powder | Not Recommended | Not Applicable | Highly hygroscopic and prone to oxidation; should be promptly dissolved in an organic solvent.[1] |

| All Deuterated Lipids | Organic Solution | -20°C ± 4°C | Glass vial with Teflon-lined cap, sealed under inert gas (e.g., argon or nitrogen) | Storing organic solutions below -30°C is not advised unless in a sealed glass ampoule.[1] |

| All Deuterated Lipids | Aqueous Suspension | Short-term storage at 2-8°C | Glass or plastic vials | Prone to hydrolysis over time; not recommended for long-term storage. |

Handling Procedures

-

Aliquoting Powdered Lipids: To prevent condensation, which can lead to degradation, always allow the container of powdered lipid to warm to room temperature before opening.[1] Once the desired amount is removed, tightly reseal the container and return it to the freezer.

-

Dissolving Lipids: Use a glass syringe or pipette to add the appropriate organic solvent to the vial.[1] Gentle vortexing or sonication can aid in dissolution. For unsaturated lipids, minimize exposure to heat.

-

Choice of Solvent: The choice of solvent depends on the specific lipid and the intended application. Common solvents include chloroform, methanol, and ethanol. Ensure the solvent is of high purity to avoid contamination.

-

Transferring Organic Solutions: Always use glass or stainless steel pipettes for transferring organic solutions of lipids.[1] Avoid using plastic pipette tips or containers, as plasticizers can leach into the solvent and contaminate the lipid.[1]

Experimental Protocols

Deuterated lipids are instrumental in a variety of advanced analytical techniques. Below are detailed protocols for their use in Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Neutron Scattering.

Protocol 1: Use of Deuterated Lipids in NMR Spectroscopy

Objective: To study the structure and dynamics of membrane proteins or to determine the phase behavior of lipid mixtures.

Materials:

-

Deuterated phospholipid (e.g., DMPC-d54)

-

Protein of interest (if applicable)

-

Buffer (e.g., phosphate-buffered saline)

-

Deuterated solvent (e.g., D₂O)

-

NMR spectrometer

Methodology:

-

Sample Preparation:

-

Co-dissolve the deuterated lipid and the protein of interest (if applicable) in an organic solvent (e.g., chloroform/methanol mixture).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a glass vial.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the appropriate buffer prepared in D₂O.

-

Vortex the sample to form multilamellar vesicles (MLVs).

-

For some applications, the MLVs can be sonicated or extruded to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

-

-

NMR Data Acquisition:

-

Transfer the sample to an NMR tube.

-

Acquire ²H NMR spectra at the desired temperature.

-

The quadrupolar splitting of the deuterium signal provides information on the order and dynamics of the lipid acyl chains.

-

-

Data Analysis:

-

Process the NMR spectra to determine the quadrupolar splittings.

-

Calculate the order parameter profile of the lipid acyl chains.

-

Changes in the order parameter profile can indicate protein-lipid interactions or lipid phase transitions.

-

Protocol 2: Deuterated Lipids as Internal Standards in Quantitative Mass Spectrometry

Objective: To accurately quantify the amount of a specific lipid in a complex biological sample.

Materials:

-

Deuterated lipid internal standard (structurally identical to the analyte but with a known number of deuterium atoms)

-

Biological sample (e.g., plasma, cell lysate)

-

Organic solvents for lipid extraction (e.g., chloroform, methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Sample Preparation:

-

Add a known amount of the deuterated lipid internal standard to the biological sample.

-

Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

-

Evaporate the organic phase to dryness under nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the sample onto the LC-MS system.

-

Separate the lipids using a suitable chromatography column and gradient.

-

Detect the analyte and the deuterated internal standard using the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-